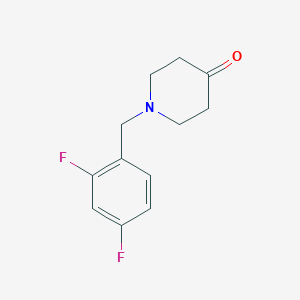
1-(2,4-Difluorobenzyl)piperidin-4-one
Übersicht
Beschreibung
1-(2,4-Difluorobenzyl)piperidin-4-one is a useful research compound. Its molecular formula is C12H13F2NO and its molecular weight is 225.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorobenzyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorobenzyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
A compound synthesized from 1-(4-Methylbenzyl)piperidin-4-one exhibited broad inhibitory activities against fungi, suggesting potential applications in antifungal treatments (Xue Si-jia, 2011).
Spiro[chromane-2,4′-piperidine] derivatives, based on a lead benzyl spirocycle related to 1-(2,4-Difluorobenzyl)piperidin-4-one, were identified as novel histone deacetylase (HDAC) inhibitors with potential applications in cancer therapy (F. Thaler et al., 2012).
Research on the sila-analogues of σ ligands of the Spiro[indane-1,4‘-piperidine] type, a structure related to 1-(2,4-Difluorobenzyl)piperidin-4-one, indicates their significance in neuroscience and pharmacology, particularly for central nervous system receptors (R. Tacke et al., 2003).
3,5-Bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin, structurally similar to 1-(2,4-Difluorobenzyl)piperidin-4-one, were synthesized and characterized, suggesting potential applications in cytotoxic treatments (P. Lagisetty et al., 2009).
The 2,4-diaminoquinazoline class, which includes molecules similar to 1-(2,4-Difluorobenzyl)piperidin-4-one, was evaluated as an effective inhibitor of Mycobacterium tuberculosis growth, showing promise in tuberculosis drug discovery (J. Odingo et al., 2014).
Novel PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety, structurally related to 1-(2,4-Difluorobenzyl)piperidin-4-one, were developed for imaging NR2B NMDA receptors, although they exhibited poor brain penetration (R. Labas et al., 2011).
Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole, structurally related to 1-(2,4-Difluorobenzyl)piperidin-4-one, showed moderate to good antimicrobial activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017).
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBJRPSLASMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzyl)piperidin-4-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


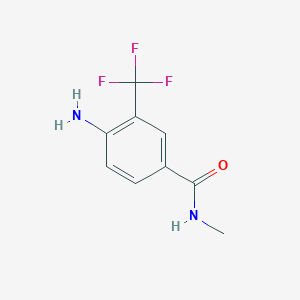

![2-{[4-Amino-3-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B7867522.png)

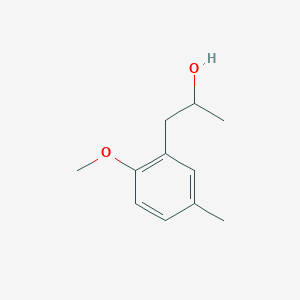
![4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B7867553.png)
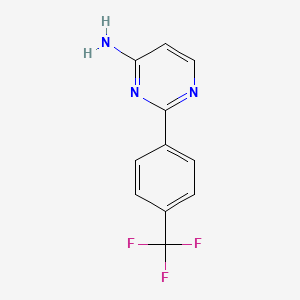

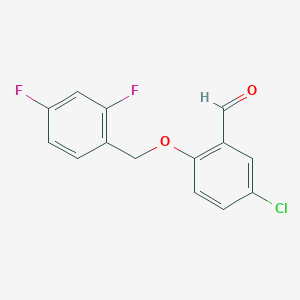
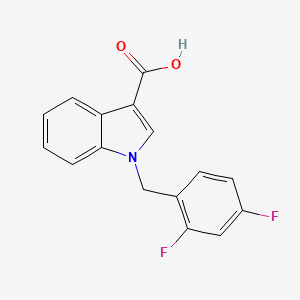
![2-[(2,4-Difluorophenyl)methyl]butanoic acid](/img/structure/B7867590.png)


